4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid
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Overview
Description
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted pyrimidine ring and an ethoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting benzylidene acetones with ammonium thiocyanates.
Amination: The chlorinated pyrimidine is reacted with methylamine to introduce the methylamino group.
Coupling with Ethoxybenzoic Acid: The final step involves coupling the aminopyrimidine intermediate with ethoxybenzoic acid under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The molecular pathways involved may include the inhibition of kinase activity and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid
- 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(difluoromethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C14H15ClN4O3 |
---|---|
Molecular Weight |
322.75 g/mol |
IUPAC Name |
4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-ethoxybenzoic acid |
InChI |
InChI=1S/C14H15ClN4O3/c1-3-22-11-6-8(13(20)21)4-5-10(11)18-14-17-7-9(15)12(16-2)19-14/h4-7H,3H2,1-2H3,(H,20,21)(H2,16,17,18,19) |
InChI Key |
AHUHHSMAYIMYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)NC2=NC=C(C(=N2)NC)Cl |
Origin of Product |
United States |
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